N~1~-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Share the quinazolinone core and exhibit similar biological activities.
Pyrazole derivatives: Contain the pyrazole ring and are known for their diverse pharmacological properties.
Uniqueness
N~1~-ALLYL-2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class .
Properties
IUPAC Name |
2-[3-[2-(4-chloropyrazol-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-prop-2-enylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-7-20-16(25)12-27-18-22-15-6-4-3-5-14(15)17(26)24(18)9-8-23-11-13(19)10-21-23/h2-6,10-11H,1,7-9,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMQVKKMJSTFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.